molecular formula C28H30N2 B10926524 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole

Katalognummer: B10926524
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: QGUSWGXZDYFPAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone or α,β-unsaturated carbonyl compound to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrazole ring itself.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    3,4-Dimethylbenzaldehyd: Ein Vorläufer bei der Synthese der Pyrazolverbindung.

    1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-yliden: Eine weitere heterocyclische Verbindung mit ähnlichen Strukturmerkmalen.

Einzigartigkeit

3,5-Bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Seine mehreren Methyl- und Dimethylphenylgruppen tragen zu seiner Stabilität und potenziellen Reaktivität bei, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel

C28H30N2

Molekulargewicht

394.5 g/mol

IUPAC-Name

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H30N2/c1-18-8-7-9-24(14-18)17-30-28(26-13-11-20(3)22(5)16-26)23(6)27(29-30)25-12-10-19(2)21(4)15-25/h7-16H,17H2,1-6H3

InChI-Schlüssel

QGUSWGXZDYFPAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)C)C4=CC(=C(C=C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.